molecular formula C19H28N2O3 B2675549 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 306730-35-8

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2675549
CAS No.: 306730-35-8
M. Wt: 332.444
InChI Key: DUFAIHGZAFZYTC-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound with a complex structure It features a tert-butylphenyl group, a methylpiperazinyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the piperazine ring: This step involves the reaction of piperazine with a suitable alkylating agent, such as methyl iodide, to form 4-methylpiperazine.

    Coupling of the intermediates: The tert-butylphenyl and methylpiperazine intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the oxobutanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by reacting with different alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid: shares similarities with other piperazine derivatives and phenylbutanoic acids.

    This compound: is compared with compounds like 4-(4-tert-butylphenyl)-4-oxobutanoic acid and 4-methylpiperazine derivatives.

Uniqueness

  • The presence of both the tert-butylphenyl and methylpiperazine groups in the same molecule provides unique chemical properties and potential biological activities.
  • The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)15-7-5-14(6-8-15)17(22)13-16(18(23)24)21-11-9-20(4)10-12-21/h5-8,16H,9-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFAIHGZAFZYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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